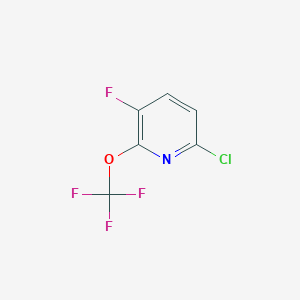
Sodium 4,6-dichloropyridine-3-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4,6-dichloropyridine-3-sulfinate is an organosulfur compound that features a pyridine ring substituted with chlorine atoms at the 4 and 6 positions and a sulfinic acid group at the 3 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4,6-dichloropyridine-3-sulfinate typically involves the sulfonation of 4,6-dichloropyridine. One common method includes the reaction of 4,6-dichloropyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions. The reaction is typically carried out in an aqueous medium at elevated temperatures to facilitate the formation of the sulfinate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is usually subjected to purification steps, such as crystallization or filtration, to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 4,6-dichloropyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products Formed
Oxidation: Sodium 4,6-dichloropyridine-3-sulfonate.
Reduction: 4,6-dichloropyridine-3-sulfide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium 4,6-dichloropyridine-3-sulfinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of sodium 4,6-dichloropyridine-3-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinate group. This group can act as a nucleophile or an electrophile, depending on the reaction conditions. The molecular targets and pathways involved are primarily related to its reactivity with other chemical species, leading to the formation of new compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 4-chloropyridine-3-sulfinate
- Sodium 6-chloropyridine-3-sulfinate
- Sodium pyridine-3-sulfinate
Uniqueness
Sodium 4,6-dichloropyridine-3-sulfinate is unique due to the presence of two chlorine atoms on the pyridine ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for specific synthetic applications where such reactivity is desired.
Eigenschaften
Molekularformel |
C5H2Cl2NNaO2S |
|---|---|
Molekulargewicht |
234.03 g/mol |
IUPAC-Name |
sodium;4,6-dichloropyridine-3-sulfinate |
InChI |
InChI=1S/C5H3Cl2NO2S.Na/c6-3-1-5(7)8-2-4(3)11(9)10;/h1-2H,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
MUHWGVILNFOPQW-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(C(=CN=C1Cl)S(=O)[O-])Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



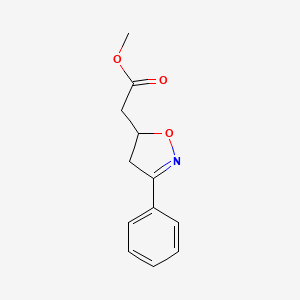
![2-([2,2'-Bipyridin]-3-ylthio)ethanamine](/img/structure/B13128932.png)
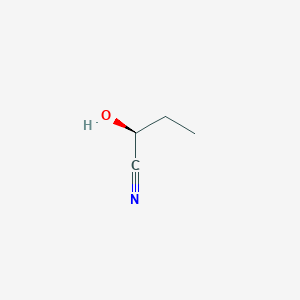

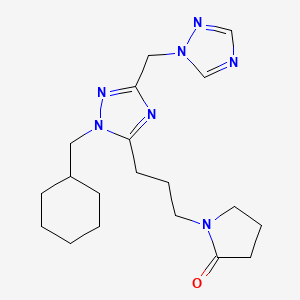

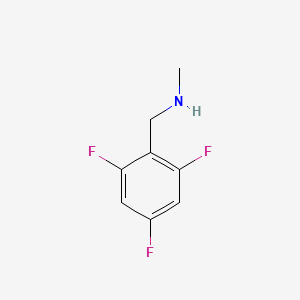
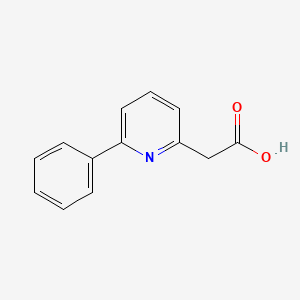
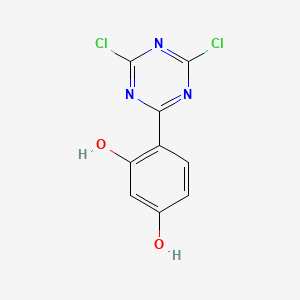
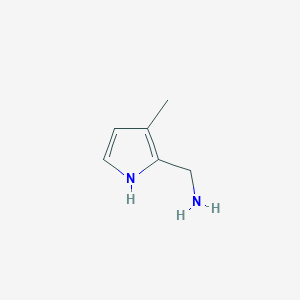
![9,10-Anthracenedione, 1-(2-methoxyethoxy)-8-[(2-methoxyethyl)thio]-](/img/structure/B13128984.png)

